molecular formula C9H15N3O2 B15243952 Ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate

Cat. No.: B15243952
M. Wt: 197.23 g/mol
InChI Key: KFIDUEXWOCABOY-UHFFFAOYSA-N
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Description

Ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable scaffold in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . Another approach involves the use of bifunctional synthetic equivalents to annulate substituted benzimidazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions and continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C9H15N3O2/c1-2-14-8(13)7-5-11-9-10-3-4-12(9)6-7/h7H,2-6H2,1H3,(H,10,11)

InChI Key

KFIDUEXWOCABOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN=C2NCCN2C1

Origin of Product

United States

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